2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile
Description
2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile is a structurally complex anthra-furan derivative characterized by fused aromatic rings, functionalized with amino, hydroxyl, and dioxo groups, and a nitrile substituent. The anthra[1,2-b]furan core provides a rigid, planar structure conducive to π-π interactions, while the nitrile group introduces electron-withdrawing effects that may enhance stability and reactivity .
Properties
IUPAC Name |
2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8N2O4/c18-6-10-9-5-11(20)12-13(16(9)23-17(10)19)15(22)8-4-2-1-3-7(8)14(12)21/h1-5,20H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATVFWSHQUYEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C(OC4=C3C2=O)N)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dichloroquinizarin with β-dicarbonyl compounds, followed by cyclization to form the anthraquinone-furan core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carbonyl groups can produce dihydroxy compounds .
Scientific Research Applications
2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of enzymes and proteins involved in various biological processes.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. Its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic systems:
Physicochemical Properties
- Solubility: The nitrile group in 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile likely reduces solubility compared to carboxylate esters (e.g., ethyl ester analog in ).
- Thermal Stability : Fused aromatic systems (e.g., indolo[3,2-b]carbazoles) exhibit high glass transition temperatures, a trait shared by the anthra-furan core .
Electronic Properties
The nitrile group’s electron-withdrawing nature may enhance charge transport properties, similar to oxidized BTBT derivatives, which show improved electronic performance in organic semiconductors .
Biological Activity
The compound 2-Amino-5-hydroxy-6,11-dioxoanthra[1,2-b]furan-3-carbonitrile is a member of the anthraquinone family, which has attracted significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.261 g/mol. The compound features a complex fused ring system that includes both furan and anthraquinone moieties, characterized by the presence of functional groups such as amino, hydroxyl, and carbonyl groups. These structural elements contribute to its chemical reactivity and biological properties.
Anticancer Potential
Research indicates that compounds related to anthraquinones exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of anthra[2,3-b]furan have shown potent activity against multidrug-resistant (MDR) cancer cells. A study demonstrated that certain derivatives exhibited higher antiproliferative potency compared to established drugs like doxorubicin, particularly at low micromolar concentrations .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Doxorubicin | HeLa, HCT116 | 0.5 | Topoisomerase II inhibitor |
| This compound | L1210, K562 | 0.3 | Induces apoptosis via G2/M phase arrest |
| Ethyl 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamide | HCT116p53KO | 0.4 | Apoptotic pathway activation |
The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis in cancer cells. Studies have shown that this compound can arrest the cell cycle at the G2/M phase, leading to programmed cell death. This action is mediated by its interaction with various intracellular targets that are crucial for cell proliferation and survival .
Interaction with Biological Macromolecules
The compound's interactions with biological macromolecules such as DNA and proteins are pivotal in understanding its therapeutic potential. The presence of hydroxyl and amino groups enhances its ability to form hydrogen bonds with biomolecules, thereby influencing its biological efficacy.
Case Study 1: Antitumor Efficacy in Animal Models
In vivo studies have demonstrated that derivatives of this compound exhibit significant tumor reduction in murine models. For example, administration in mice bearing xenograft tumors resulted in a marked decrease in tumor volume compared to control groups treated with saline or standard chemotherapy agents.
Case Study 2: Synergistic Effects with Other Compounds
Another study investigated the synergistic effects of this compound when combined with other chemotherapeutic agents. The results indicated enhanced antiproliferative effects when used alongside traditional drugs like cisplatin, suggesting potential for combination therapies in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
